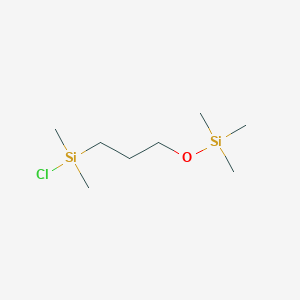
3-(三甲基甲硅烷氧基丙基)二甲基氯硅烷
描述
3-(Trimethylsiloxypropyl)dimethylchlorosilane is a chemical compound with the molecular formula C8H21ClOSi2 . It is used in the synthesis of various organosilicon compounds .
Synthesis Analysis
The synthesis of 3-(Trimethylsiloxypropyl)dimethylchlorosilane involves two stages . In the first stage, dimethylmonochlorosilane reacts with a platinum (0) -1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex at 20°C for approximately 0.166667 hours . This reaction is carried out using the Schlenk technique under an inert atmosphere . In the second stage, allyloxytrimethylsilane is added and the reaction is allowed to proceed for 2 hours . This stage also uses the Schlenk technique under an inert atmosphere .Molecular Structure Analysis
The molecular structure of 3-(Trimethylsiloxypropyl)dimethylchlorosilane is represented by the formula C8H21ClOSi2 . This indicates that the molecule is composed of 8 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 1 oxygen atom, and 2 silicon atoms .Chemical Reactions Analysis
The chemical reactions involving 3-(Trimethylsiloxypropyl)dimethylchlorosilane are complex and involve multiple stages . The initial reaction with dimethylmonochlorosilane forms an intermediate product, which then reacts with allyloxytrimethylsilane to form the final product .Physical And Chemical Properties Analysis
3-(Trimethylsiloxypropyl)dimethylchlorosilane has a molecular weight of 224.88 . It has a melting point of less than 0°C and a boiling point of 96°C . The density of this compound is 0.922 g/cm3, and it has a refractive index of 1.4285 . The flash point of this compound is 62°C .科学研究应用
理化特性
研究人员已经研究了各种疏水性硅烷的理化特性,包括三(三甲基甲硅烷氧基)甲硅烷基二甲基氯硅烷。这些硅烷已经过化学和电化学研究,以确定它们作为有机化合物的效率。该研究使用衰减全反射傅里叶变换红外 (ATR-FTIR) 和 X 射线衍射 (XRD) 等技术,突出了它们在各种应用中的潜力 (Baruwa 等,2019).
生物化合物的修饰
硅烷已被用于生物活性化合物的修饰。一系列 1,3-二硅苯并[5,6]环己烯衍生物,起始于 (邻溴甲基苯基)二甲基氯硅烷,已被合成并显示出具有镇静作用的精神活性 (Lukevics 等,2003).
烷基化二氧化硅表面
使用 [3-(1-芘基) 丙基] 二甲基氯硅烷研究了覆盖溶剂对烷基化二氧化硅表面的影响。本研究测量了荧光寿命以确定不同材料中的界面极性变化,表明在材料科学和表面化学中的潜在应用 (Wong 等,1991).
功能化树状接枝聚硅氧烷
合成了带有 3-氯丙基官能团的树状接枝聚硅氧烷,从而开发出具有离子电晕和相对疏水核心的树状接枝。这项研究为聚合物科学和材料工程领域开辟了可能性 (Chojnowski 等,2007).
多级反应表征
探索了二甲基(氯甲基)氯硅烷与 N-三甲基甲硅烷基酰胺和内酰胺反应的多级特性,揭示了复杂的化学相互作用和产物。此类研究对于理解化学合成和反应机理至关重要 (Kalikhman 等,1989).
粘附研究
关于气单胞菌粘附到用各种硅烷(包括(3-缩水甘油氧基丙基)二乙氧基硅烷和(3-N,N-二甲基-3-N-正十六烷基铵基丙基)三甲氧基硅烷氯化物)改性的玻璃表面的研究,对抗菌表面处理和材料科学具有影响 (Kręgiel, 2013).
表面改性和涂层
在各种基材上自组装的硅烷单分子层的表面拉曼散射研究提供了对其在涂层、粘附和表面保护中的应用见解。这项研究有助于理解表面化学和材料特性 (Thompson & Pemberton, 1993).
金红石粉的表面改性
烷基氯硅烷,包括三甲基氯硅烷,已被用于改性金红石粉的表面,表现出更高的疏水性和化学反应性。此类研究对材料科学具有影响,尤其是在涂层和表面处理方面 (Parfitt 等,1973).
安全和危害
属性
IUPAC Name |
chloro-dimethyl-(3-trimethylsilyloxypropyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21ClOSi2/c1-11(2,3)10-7-6-8-12(4,5)9/h6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIDHBNTNHHZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCC[Si](C)(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21ClOSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
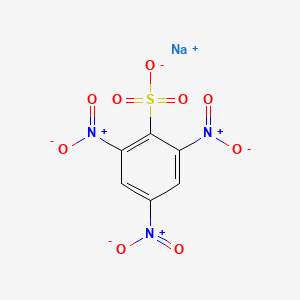
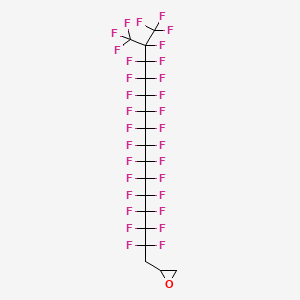
![Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester](/img/structure/B3271117.png)

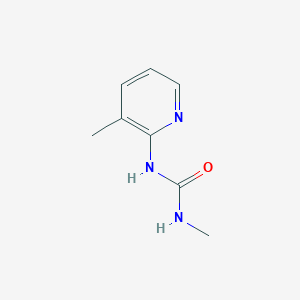
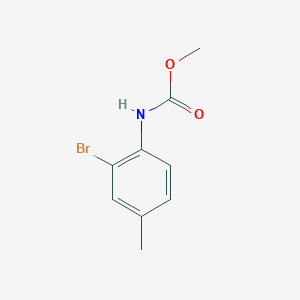
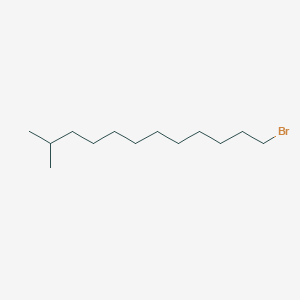

![2-[(4-bromophenyl)methylamino]ethanol Hydrochloride](/img/structure/B3271163.png)
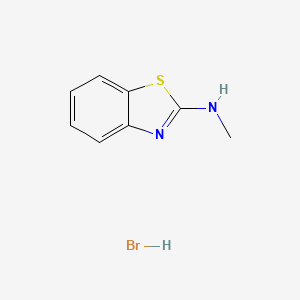

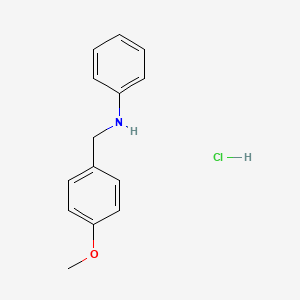
![2-(4-Methoxyphenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3271189.png)
![(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B3271192.png)
